Cas no 118298-16-1 (2-AMINO-1,2,3,4-TETRAHYDRO-7-METHOXYNAPHTHALENE)

2-AMINO-1,2,3,4-TETRAHYDRO-7-METHOXYNAPHTHALENE structure
118298-16-1 structure
Product Name:2-AMINO-1,2,3,4-TETRAHYDRO-7-METHOXYNAPHTHALENE
Numero CAS:118298-16-1
MF:C11H15NO
MW:177.242902994156
CID:132912
PubChem ID:11608015
Update Time:2025-04-19

2-AMINO-1,2,3,4-TETRAHYDRO-7-METHOXYNAPHTHALENE Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-AMINO-1,2,3,4-TETRAHYDRO-7-METHOXYNAPHTHALENE
    • 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
    • 2-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-7-METHOXY-
    • 2-Naphthalenamine,1,2,3,4-tetrahydro-7-methoxy-, (2R)-
    • ACMC-20aduu
    • ACMC-20mpda
    • AGN-PC-002FEN
    • SureCN267102
    • MFCD06739168
    • DTXSID10469346
    • 118298-16-1
    • 7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine
    • BDBM50020509
    • 7-methoxy-2-aminotetraline
    • 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene
    • CHEMBL422274
    • AB28763
    • 7-methoxy-1,2,3,4-tetrahydronapthalen-2-ylamine
    • AB06762
    • J-519285
    • ZNWNWWLWFCCREO-UHFFFAOYSA-N
    • AB06766
    • AKOS015964896
    • PD033605
    • 3-Amino-2-(4-methylphenylamino)benzoicacid
    • 2-AMINO-7-METHOXYTETRALIN
    • EN300-256674
    • 7-methoxytetralin-2-amine
    • SCHEMBL267102
    • 4003-89-8
    • DTXSID301312417
    • DS-18040
    • 7-methoxy-2-aminotetralin
    • (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine
    • 7-methoxy-2-amino-tetralin
    • A12493
    • FT-0659611
    • FT-0635099
    • FT-0694800
    • 7-Methoxy-1 pound not2 pound not3 pound not4-tetrahydronaphthalen-2-amine
    • 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine
    • DB-049514
    • (S)-7-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE;(S)-(-)-7-METHOXY 2-AMINOTETRALIN
    • (s)-2-amino-1,2,3,4-tetrahydro-7-methoxynaphthalene
    • (2R)-7-methoxytetralin-2-amine
    • Inchi: 1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3
    • Chiave InChI: ZNWNWWLWFCCREO-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C=CC2=C(C=1)CC(CC2)N

Proprietà calcolate

  • Massa esatta: 177.11545
  • Massa monoisotopica: 177.115364102g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 172
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 35.2Ų

Proprietà sperimentali

  • PSA: 35.25
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.